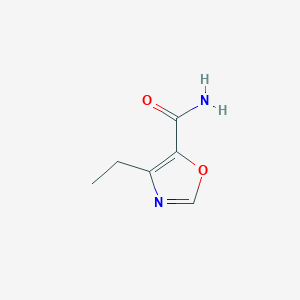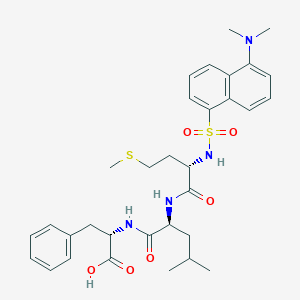
N-Dansylmethionyl-leucyl-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Dansylmethionyl-leucyl-phenylalanine (N-Dansyl-Met-Leu-Phe or DMLP) is a synthetic peptide that has been widely used as a research tool in the field of biochemistry and immunology. It is a fluorescently labeled peptide that is commonly used to probe the function of neutrophils, a type of white blood cell that plays a crucial role in the immune system.
作用機序
DMLP binds to FPR with high affinity and specificity. FPR is a G protein-coupled receptor that is activated by a family of bacterial and mitochondrial peptides called formyl peptides. DMLP mimics the structure of formyl peptides and binds to the same binding pocket on FPR. DMLP binding to FPR induces a conformational change in the receptor that activates the associated G protein, Gαi. Activated Gαi inhibits adenylate cyclase activity and reduces intracellular cAMP levels, leading to the activation of downstream signaling pathways that trigger neutrophil activation, chemotaxis, and phagocytosis.
Biochemical and Physiological Effects
DMLP has several biochemical and physiological effects on neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger the production of reactive oxygen species (ROS), calcium mobilization, and the activation of protein kinase C (PKC) and phospholipase C (PLC). These signaling events lead to the activation of several downstream effector molecules, such as actin polymerization, integrin activation, and cytoskeleton rearrangement, which are essential for neutrophil chemotaxis and phagocytosis. DMLP also enhances the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), by neutrophils, which contribute to the inflammatory response.
実験室実験の利点と制限
DMLP has several advantages as a research tool. It is a highly specific and potent ligand for FPR, which allows for precise probing of neutrophil function. DMLP is also fluorescently labeled, which allows for easy detection and quantification of its binding to FPR and its effects on neutrophil function. However, there are also some limitations to using DMLP in lab experiments. DMLP is a synthetic peptide, which may not accurately mimic the structure and function of endogenous formyl peptides. DMLP also has a relatively short half-life, which may limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for research on DMLP. One area of research is to develop new fluorescently labeled peptides that can probe different aspects of neutrophil function. Another area of research is to explore the role of FPR in other immune cells, such as macrophages and dendritic cells. Additionally, there is a need to develop more potent and specific FPR ligands that can be used as potential therapeutic agents for inflammatory diseases. Finally, there is a need to elucidate the molecular mechanisms underlying DMLP's effects on neutrophil function, which may lead to the development of new strategies for modulating the immune response.
合成法
DMLP is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis starts with the attachment of the first amino acid, methionine, to an insoluble resin. The peptide chain is then elongated by adding the other two amino acids, leucine and phenylalanine, one by one. The final step involves the attachment of the fluorescent dansyl group to the N-terminus of the peptide chain. The resulting product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous DMLP peptide.
科学的研究の応用
DMLP has been widely used as a research tool to study the function of neutrophils. Neutrophils are the most abundant type of white blood cell in the human body and play a crucial role in the immune system's defense against bacterial and fungal infections. DMLP is used to probe the function of neutrophils by binding to the formyl peptide receptor (FPR), a G protein-coupled receptor expressed on the surface of neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger neutrophil activation, chemotaxis, and phagocytosis.
特性
CAS番号 |
146935-91-3 |
|---|---|
製品名 |
N-Dansylmethionyl-leucyl-phenylalanine |
分子式 |
C32H42N4O6S2 |
分子量 |
642.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H42N4O6S2/c1-21(2)19-26(31(38)34-27(32(39)40)20-22-11-7-6-8-12-22)33-30(37)25(17-18-43-5)35-44(41,42)29-16-10-13-23-24(29)14-9-15-28(23)36(3)4/h6-16,21,25-27,35H,17-20H2,1-5H3,(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 |
InChIキー |
RJWJQOGVZFUJSF-QKDODKLFSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
配列 |
MLF |
同義語 |
dansMLP N-dansyl-Met-Leu-Phe N-dansylMet-Leu-Phe N-dansylmethionyl-leucyl-phenylalanine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



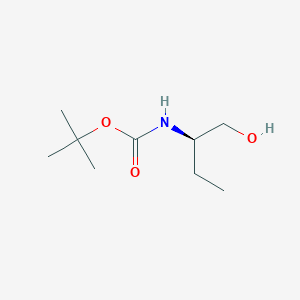
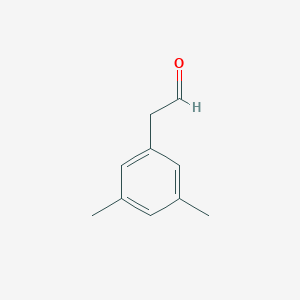

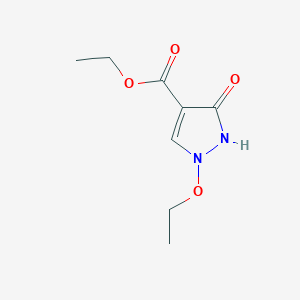
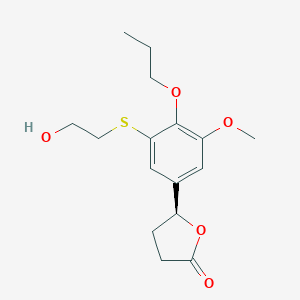
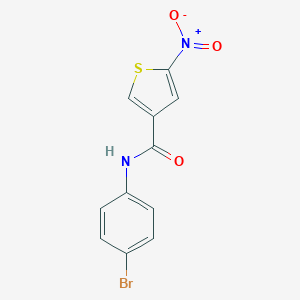

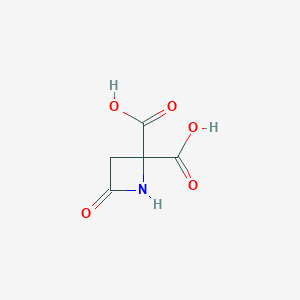
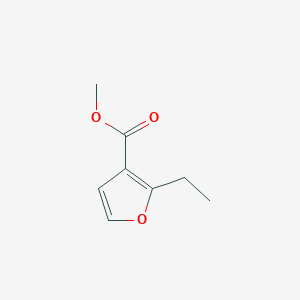
![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![Methyl 2-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B115392.png)
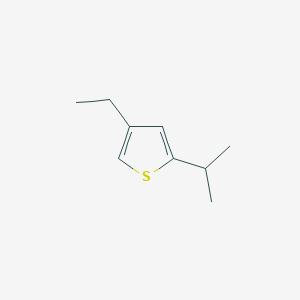
![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)
